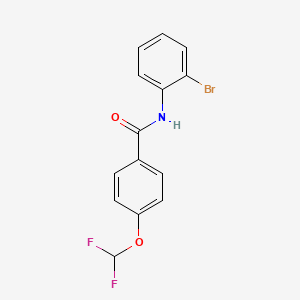

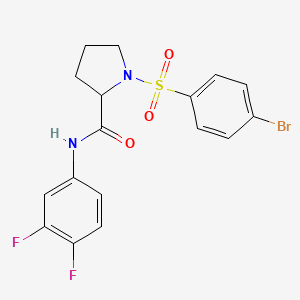

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to participate in diverse types of reactions, especially multicomponent reactions, which are ideal tools for the rapid synthesis of many heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates .

Molecular Structure Analysis

The molecular structure of furan-2-carbonyl compounds is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These centers make them able to participate in diverse types of reactions .

Chemical Reactions Analysis

Furan-2-carbonyl compounds are known to be more reactive than alkyl isothiocyanates due to the presence of an electron-withdrawing acyl group . This reinforces the reactivity of the isothiocyanate group and enhances nucleophilic addition at this site .

Scientific Research Applications

Pharmacological Applications

Studies on compounds structurally related to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide have explored their pharmacological potential. For instance, the identification of metabolites of YM758, a compound with a similar tetrahydroisoquinoline structure, highlights its relevance in the development of treatments for stable angina and atrial fibrillation by inhibiting the If current channel in the heart (Umehara et al., 2009). This demonstrates the potential of such compounds in cardiovascular disease treatment, providing a basis for further research into their therapeutic applications.

Diagnostic Imaging

The use of tetrahydroisoquinoline derivatives in diagnostic imaging, particularly PET scans, has been documented. The compound 18F-ISO-1, for example, has been evaluated for imaging tumor proliferation in patients with malignant neoplasms (Dehdashti et al., 2013). This research illustrates the role of such compounds in advancing diagnostic methodologies, providing insights into their utility in non-invasive cancer diagnostics.

Chemical Synthesis and Drug Development

The chemical synthesis of tetrahydroisoquinoline derivatives has significant implications in drug development. Efficient synthetic routes for molecules like YM758 monophosphate, which inhibits the If current channel, underline the importance of these compounds in medicinal chemistry (Yoshida et al., 2014). Such studies not only contribute to the development of novel therapeutic agents but also enhance understanding of the chemical processes underlying drug synthesis.

Novel Therapeutic Agents

The exploration of furan-2-carbonyl C-glycosides and related compounds from natural sources like Scleropyrum pentandrum points to the potential of these molecules in developing novel therapeutic agents with antioxidant properties (Disadee et al., 2012). This research avenue is crucial for discovering new drugs with improved efficacy and safety profiles.

Safety And Hazards

Future Directions

The future of furan-2-carbonyl compounds lies in their potential applications in various fields. They can be economically synthesized from biomass via furan platform chemicals (FPCs), making them a sustainable alternative to traditional resources such as crude oil . Their diverse reactivity also makes them valuable tools for the synthesis of a wide range of simple or complex chemicals .

properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODDJVGELHQOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)

![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)